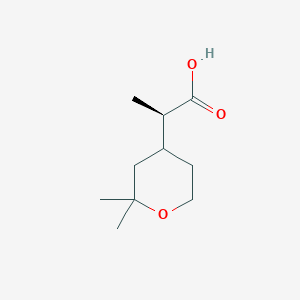
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid, also known as DMOPA, is a chiral compound that has gained attention in the scientific community due to its potential use in the synthesis of various pharmaceuticals. DMOPA is an important building block in the production of drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not well understood. However, it is believed that (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid acts as a precursor to the synthesis of various pharmaceuticals. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid may also act as a chiral auxiliary in asymmetric synthesis, allowing for the production of chiral compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid are not well understood. However, it is believed that (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is metabolized in the liver and excreted in the urine. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not known to have any toxic effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is its high yield in synthesis reactions. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is also relatively easy to synthesize. However, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is a chiral compound, which can make it difficult to work with in lab experiments. In addition, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not readily available commercially, which can make it expensive to obtain.
Orientations Futures
There are several future directions for research on (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid. One direction is to study the mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in more detail. Another direction is to investigate the potential use of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid as a chiral auxiliary in asymmetric synthesis. Additionally, research could be conducted on the use of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in the synthesis of new pharmaceuticals. Finally, efforts could be made to develop more efficient and cost-effective methods for synthesizing (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid.
Méthodes De Synthèse
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid can be synthesized through several methods. One of the common methods is the reaction of 2,2-dimethyl-4H-pyran with methyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. This reaction produces (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid with a yield of up to 90%. Another method involves the reaction of 2,2-dimethyl-4H-pyran with acrylonitrile in the presence of a catalyst such as phosphoric acid. This reaction produces (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid with a yield of up to 80%.
Applications De Recherche Scientifique
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been extensively studied for its potential use in the synthesis of various pharmaceuticals. It is an important building block in the production of drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been used as a ligand in metal-catalyzed reactions.
Propriétés
IUPAC Name |
(2R)-2-(2,2-dimethyloxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZIPBQTPFWRR-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

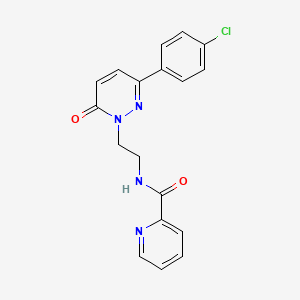
![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)

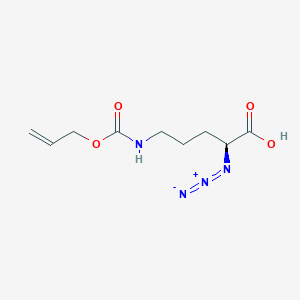

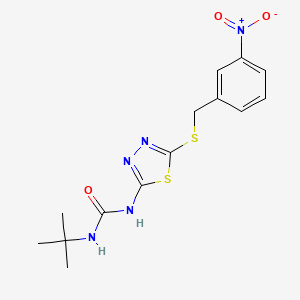
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
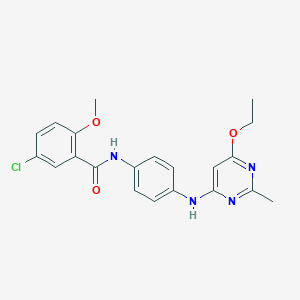
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)
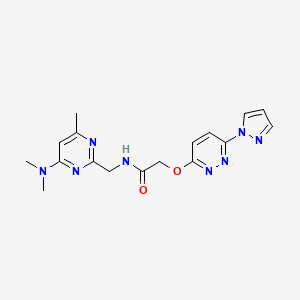
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)
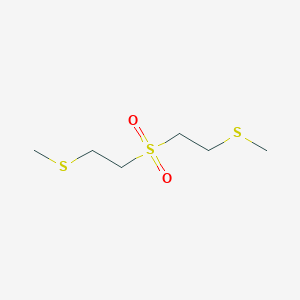
![4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2500847.png)